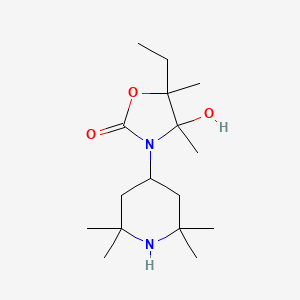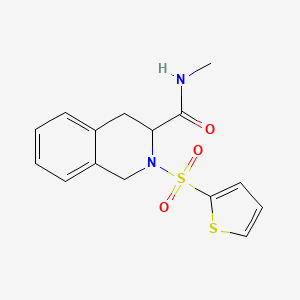![molecular formula C34H35FN4O2 B14947974 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide](/img/structure/B14947974.png)
4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, isopropyl, and methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of key intermediates, followed by their sequential coupling and cyclization to form the final product. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, as well as scaling up the process for large-scale manufacturing.
化学反应分析
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Addition: The addition of atoms or groups to a double or triple bond, often using reagents like hydrogen gas or halogens.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted derivatives of the original compound.
科学研究应用
4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
When compared to similar compounds, 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other fluorophenyl derivatives, triazacyclopenta[CD]azulene analogs, or compounds with similar biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties.
属性
分子式 |
C34H35FN4O2 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-N-(4-methylphenyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C34H35FN4O2/c1-21(2)27-17-10-23(4)19-29(27)41-20-30-37-39-32(33(40)36-26-15-8-22(3)9-16-26)31(24-11-13-25(35)14-12-24)28-7-5-6-18-38(30)34(28)39/h8-17,19,21H,5-7,18,20H2,1-4H3,(H,36,40) |
InChI 键 |
FFQMXTZZEAIJAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C4N2N=C(N4CCCC3)COC5=C(C=CC(=C5)C)C(C)C)C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947896.png)

![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947907.png)

![(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)

![[8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B14947933.png)
![4-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B14947945.png)
![(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947954.png)

![ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947964.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B14947965.png)
![N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14947966.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B14947977.png)
